LP-211

説明

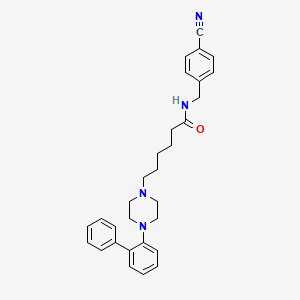

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O/c31-23-25-14-16-26(17-15-25)24-32-30(35)13-5-2-8-18-33-19-21-34(22-20-33)29-12-7-6-11-28(29)27-9-3-1-4-10-27/h1,3-4,6-7,9-12,14-17H,2,5,8,13,18-22,24H2,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEDZLDNNBDKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCCC(=O)NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029790 | |

| Record name | 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052147-86-0 | |

| Record name | 4-[1,1′-Biphenyl]-2-yl-N-[(4-cyanophenyl)methyl]-1-piperazinehexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052147-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LP-211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1052147860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LP-211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCS2VAH93R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Receptor Interactions of Lp 211

Receptor Binding and Selectivity Profile

Studies involving radioligand binding assays have been instrumental in defining the receptor binding and selectivity profile of LP-211. These assays assess the affinity of this compound for various receptors by measuring its ability to displace a radiolabeled ligand from the binding site.

High Affinity for the Serotonin (B10506) 5-HT7 Receptor

This compound demonstrates high affinity for the serotonin 5-HT7 receptor. The reported Ki values for this compound at the 5-HT7 receptor vary depending on the species and specific assay conditions. For instance, a Ki value of 0.58 nM has been reported at rat cloned 5-HT7 receptors. nih.govtargetmol.commedchemexpress.com At human cloned 5-HT7 receptors, a Ki value of 15 nM has been observed. nih.govresearchgate.net This indicates a potent binding interaction with the 5-HT7 receptor.

Selectivity Over Other Serotonin Receptor Subtypes (e.g., 5-HT1A)

A key feature of this compound's pharmacological profile is its selectivity for the 5-HT7 receptor over other serotonin receptor subtypes. Notably, this compound shows good selectivity over the 5-HT1A receptor. nih.govtargetmol.commedchemexpress.com Selectivity of greater than 300-fold over the 5-HT1A receptor has been reported. nih.govtargetmol.com Other studies indicate a selectivity of at least 25-fold over the 5-HT1A receptor. nih.gov Modest selectivity (5-14-fold) has been observed for subtypes such as 5-HT1B, 5-HT2B, 5-HT2C, and 5-HT5A, while significantly higher selectivities were noted for 5-HT1D (26-fold), 5-HT2A (40-fold), and 5-HT6 (105-fold). nih.gov

Selectivity Over Other Neurotransmitter Receptors (e.g., Dopamine (B1211576) D2)

Beyond serotonin receptors, this compound also exhibits selectivity over other neurotransmitter receptors, including the dopamine D2 receptor. This compound has been shown to have relatively low affinity for dopamine D2 receptors. nih.govresearchgate.net Selectivity of 245-fold over the D2 receptor has been reported. targetmol.commedchemexpress.com

The binding affinity and selectivity data for this compound are summarized in the table below:

| Receptor Subtype | Species | Ki (nM) | Selectivity Fold (vs 5-HT7) | Source |

| 5-HT7 | Rat (cloned) | 0.58 | - | nih.govtargetmol.commedchemexpress.com |

| 5-HT7 | Human (cloned) | 15 | - | nih.govresearchgate.net |

| 5-HT1A | Rat/Human | 188-379 | >300 (rat), 25 (human) | nih.govtargetmol.commedchemexpress.comresearchgate.net |

| D2 | - | 142 | 245 | targetmol.commedchemexpress.comresearchgate.net |

| 5-HT1B | - | - | 5-14 | nih.gov |

| 5-HT2B | - | - | 5-14 | nih.gov |

| 5-HT2C | - | - | 5-14 | nih.gov |

| 5-HT5A | - | - | 5-14 | nih.gov |

| 5-HT1D | - | - | 26 | nih.gov |

| 5-HT2A | - | - | 40 | nih.gov |

| 5-HT6 | - | - | 105 | nih.gov |

Functional Agonist Properties

In addition to its binding profile, this compound has been characterized for its functional activity at the 5-HT7 receptor, demonstrating agonist properties.

Demonstration of Full Agonist Activity at 5-HT7 Receptors

This compound acts as a functional agonist at 5-HT7 receptors. It has been characterized as a competitive agonist at the 5-HT7 receptor in functional assays, such as measuring the relaxation of substance P induced contraction in isolated guinea pig ileum. nih.govcaymanchem.com In this assay, this compound behaved as a full agonist, showing 82% maximal activity compared to the reference agonist 5-CT, with an EC50 value of 0.60 μM, which is close to that of 5-CT (EC50 = 0.63 μM). nih.govtargetmol.comcaymanchem.com

Reversal of Effects by Selective 5-HT7 Receptor Antagonists (e.g., SB-269970)

The functional effects of this compound mediated through 5-HT7 receptor activation can be reversed by selective 5-HT7 receptor antagonists. The selective 5-HT7 receptor antagonist SB-269970 has been shown to block the effects of this compound in various experimental settings. capes.gov.brwikipedia.orgresearchgate.netfrontiersin.orgwikipedia.orgfrontiersin.orgfrontiersin.org For instance, SB-269970 blocked the effect of this compound on body temperature in mice, indicating that the hypothermic effect of this compound is mediated via 5-HT7 receptors. nih.govcapes.gov.br In studies on synaptic modulation in the spinal cord dorsal horn, the effect of this compound on increasing spontaneous excitatory postsynaptic current (sEPSC) frequency was blocked by SB-269970, confirming the selective activation of 5-HT7 receptors by this compound. frontiersin.org

Brain Penetrance Characteristics

Research indicates that this compound is a brain-penetrant compound, capable of crossing the blood-brain barrier. researchgate.netnih.govwikipedia.orgscientificlabs.co.ukmedchemexpress.comfrontiersin.orgcapes.gov.brresearchgate.net Disposition studies performed in mice have confirmed that this compound is brain penetrant following administration. researchgate.netnih.govcapes.gov.br

Studies have shown that the brain concentration of this compound in mice remained elevated for at least 2 hours after intraperitoneal injection. frontiersin.org This sustained presence in the brain has led researchers to suggest that this compound may accumulate in brain tissue, potentially due to its lipophilic properties. frontiersin.org

Upon entry into the body, this compound undergoes metabolic degradation. researchgate.netnih.govcapes.gov.br A primary metabolite identified is 1-(2-diphenyl)piperazine, also known as RA-7. researchgate.netnih.govcapes.gov.brwikipedia.org In vitro binding assays have revealed that RA-7 possesses a higher affinity for the 5-HT7 receptor compared to this compound and exhibits a better selectivity profile across a panel of 5-HT receptor subtypes. researchgate.netnih.govcapes.gov.br In vivo studies have demonstrated that both this compound and, to a lesser extent, its metabolite RA-7, induce hypothermia in wild-type mice but not in mice lacking the 5-HT7 receptor, further supporting their activity at this receptor in the central nervous system. researchgate.netnih.govcapes.gov.br

Despite having a relatively short in vivo half-life of 65 minutes when administered intraperitoneally to mice, this compound has been shown to exert long-term effects on functions regulated by the central nervous system, such as body temperature regulation, sleep, and circadian rhythms. frontiersin.org This suggests that its central effects can persist even with a relatively short systemic half-life. frontiersin.org

Acute injections of this compound have been shown to penetrate the brain within 30 minutes after intraperitoneal administration in mice. frontiersin.org Studies in Fmr1-KO mice demonstrated that acute administration of this compound significantly reduced anxious behavior. frontiersin.org

The brain penetrance of this compound allows it to modulate activity in various brain regions. For instance, in a mouse model of neuropathic pain, this compound was found to reduce synaptic integration in layer 5 pyramidal neurons in the anterior cingulate cortex (ACC), a region central to the affective aspects of chronic pain. researchgate.net This modulation in the ACC contributed to the observed analgesic effect of systemic this compound treatment, dampening both the sensory and affective components of chronic pain. researchgate.net

The ability of this compound to cross the blood-brain barrier makes it a suitable compound for investigating the roles of central 5-HT7 receptors in various neurological processes and conditions. frontiersin.org

Data Table: this compound Binding Affinity and Selectivity

| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs 5-HT7) |

| 5-HT7 | 0.58 | 1 |

| 5-HT1A | 188 | >300-fold |

| Dopamine D2 | 142 | 245-fold |

Note: Data compiled from sources nih.govscientificlabs.co.ukmedchemexpress.comcaymanchem.com.

Data Table: this compound and RA-7 5-HT7 Receptor Affinity

| Compound | Ki (nM) at 5-HT7 Receptor |

| This compound | 15 (at rat cloned 5-HT7 receptors) nih.gov / 0.58 (at rat cloned 5-HT7 receptors) nih.govscientificlabs.co.ukmedchemexpress.comcaymanchem.com |

| RA-7 | 1.4 (at 5-HT7 receptor) nih.gov |

Note: Ki values may vary slightly depending on the specific assay conditions and source. The 0.58 nM value is frequently cited for rat cloned receptors. nih.govscientificlabs.co.ukmedchemexpress.comcaymanchem.com The 15 nM value is also reported from radioligand binding screening. nih.gov

Data Table: In Vivo Half-life of this compound in Mice

| Species | Administration Route | Half-life |

| Mice | Intraperitoneal (i.p.) | 65 minutes frontiersin.org |

Molecular and Cellular Mechanisms of Action

Intracellular Signaling Pathways Mediated by 5-HT7 Receptor Activation

The 5-HT7 receptor is known to couple with Gs proteins, which leads to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels wikipedia.orgnih.gov. Additionally, the 5-HT7R can interact with G12 proteins, activating distinct downstream pathways mdpi.commdpi.com.

Involvement of Adenylate Cyclase and Cyclic AMP (cAMP) Signaling

Activation of 5-HT7 receptors by agonists like LP-211 stimulates adenylate cyclase activity, resulting in elevated intracellular concentrations of cAMP wikipedia.orgnih.gov. This increase in cAMP is a key step in the downstream signaling cascade initiated by 5-HT7R activation wikipedia.org. Studies have shown that blocking adenylate cyclase prevents the effects of 5-HT7R activation by this compound, highlighting the importance of this pathway frontiersin.org.

Activation of Protein Kinase A (PKA) Pathways

The increase in intracellular cAMP levels following 5-HT7 receptor activation leads to the activation of Protein Kinase A (PKA) wikipedia.orgnih.gov. PKA is a key enzyme that phosphorylates various target proteins, thereby triggering multiple signaling pathways wikipedia.orgmdpi.com. Research indicates that PKA activation is necessary for some of the effects mediated by this compound and 5-HT7R activation frontiersin.org. For instance, blocking PKA has been shown to prevent the reversal of long-term depression (LTD) induced by this compound in hippocampal slices frontiersin.org.

Modulation of Rho GTPases and Actin Cytoskeleton Dynamics

The 5-HT7 receptor also interacts with G12 proteins, which are known to activate small GTPases of the Rho family, including RhoA and Cdc42 mdpi.commdpi.com. These Rho GTPases play a critical role in regulating cell morphology and the dynamics of the actin cytoskeleton mdpi.commdpi.com. Studies using this compound have demonstrated that 5-HT7R stimulation modulates the activation state of Rho GTPases in vivo nih.gov. This modulation affects downstream effectors like cofilin and p21-activated kinase (PAK), which are involved in regulating actin cytoskeleton polymerization mdpi.comresearchgate.net. This compound has been shown to restore the activity of these effectors and promote neurite growth, a process dependent on actin cytoskeleton reorganization nih.govmdpi.com.

Research findings related to this compound and Rho GTPases:

| Treatment (this compound) | Effect on Cdc42 Activation (Mouse Brain) | Effect on PAK Activation | Effect on Cofilin Activation | Effect on Actin Cytoskeleton |

| Systemic administration (0.125, 0.25 mg/kg) nih.gov | Increased (three- to fourfold) nih.gov | Restored abnormal activation nih.gov | Restored abnormal activation nih.gov | Modulates polymerization mdpi.comresearchgate.net |

| In vitro (neuronal cultures) nih.gov | Involved in neurite elongation nih.gov | Not directly specified in this context | Alters expression profile nih.gov | Modulates polymerization nih.gov |

Regulation of Ribosomal Protein S6 Phosphorylation (mTOR/S6K Pathway)

Activation of the 5-HT7 receptor by this compound has been linked to the modulation of the mTOR (mammalian target of rapamycin) signaling pathway, specifically mTORC1 frontiersin.org. This pathway is crucial for regulating protein translation, partly through the phosphorylation of ribosomal protein S6 kinase (S6K) and subsequently ribosomal protein S6 unam.mxresearchgate.net. Studies have shown that this compound treatment enhances the phosphorylation of p70S6K, an indicator of mTORC1 activity frontiersin.orgresearchgate.net. This suggests that this compound, via 5-HT7R activation, can influence protein synthesis machinery mdpi.comcore.ac.uk.

Data on this compound and p70S6K Phosphorylation:

| Treatment (Cortical Neurons) | This compound Concentration | Effect on p70S6K Phosphorylation (Thr389) |

| This compound alone | 100 nM researchgate.net | Strongly enhanced frontiersin.orgresearchgate.net |

| This compound + Torin 1 (mTOR inhibitor) | 100 nM + 250 nM researchgate.net | Blocked phosphorylation frontiersin.orgresearchgate.net |

Modulation of Neuronal Excitability and Synaptic Function

Beyond intracellular signaling cascades, this compound, through 5-HT7R activation, also directly impacts neuronal excitability and synaptic function.

Effects on Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

A significant mechanism by which 5-HT7R activation influences neuronal excitability is through the modulation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels nih.govresearchgate.net. These channels are crucial for regulating resting membrane potential and dendritic integration nih.govresearchgate.net. This compound has been shown to enhance HCN channel function by increasing cAMP levels nih.govsemanticscholar.org. This potentiation of HCN channels leads to a reduction in the summation of excitatory postsynaptic potentials (EPSPs) and consequently decreases cellular excitability, particularly in neurons in areas like the anterior cingulate cortex (ACC) nih.govresearchgate.netsemanticscholar.org. This mechanism is thought to contribute to the analgesic effects observed with this compound in models of neuropathic pain nih.govresearchgate.net.

Effects of this compound on HCN Channels:

| Neuron Type/Region | Treatment (this compound) | Effect on HCN Channel Function | Effect on Dendritic Membrane Potential | Effect on EPSP Summation | Effect on Cellular Excitability |

| L5 Pyramidal Neurons (ACC) nih.govresearchgate.net | Bath application (27 nM) researchgate.net | Enhanced nih.govresearchgate.net | Significant depolarization researchgate.net | Reduced nih.govsemanticscholar.org | Decreased nih.govsemanticscholar.org |

Influence on Excitatory Postsynaptic Currents (EPSCs) and Glutamatergic Release

Research indicates that this compound facilitates glutamatergic release. citeab.comamericanelements.comwikipedia.orgebiohippo.comfishersci.atwikidata.org This facilitation is evidenced by an increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs). citeab.comamericanelements.comwikipedia.orgebiohippo.comfishersci.atwikipedia.org Furthermore, this compound has been shown to increase the peak amplitude of evoked excitatory postsynaptic currents (EPSCs) triggered by dorsal root stimulation. citeab.comamericanelements.comwikipedia.orgebiohippo.comfishersci.at

The effects of this compound on sEPSCs are specifically mediated by 5-HT7Rs, as they are blocked by the 5-HT7 antagonist SB-269970. citeab.comamericanelements.comwikipedia.orgebiohippo.com These effects persist even in the presence of the 5-HT1A antagonist WAY-100635, highlighting the selectivity of this compound for the 5-HT7 receptor. citeab.comamericanelements.comwikipedia.orgebiohippo.com Studies using tetrodotoxin (B1210768) (TTX), a voltage-gated sodium channel blocker, suggest that the potentiating effect of this compound on spontaneous EPSCs partially involves action potential-dependent mechanisms in excitatory networks. citeab.comamericanelements.comwikipedia.org

In a subpopulation of lamina II neurons, 1 µM this compound caused a significant increase in sEPSC frequency, with a mean percentage increase of 86.9 ± 32.9% in responsive cells (9 out of 14 tested). citeab.comwikipedia.org However, this compound did not significantly alter the amplitude of sEPSCs in these responsive neurons. citeab.comwikipedia.org In the presence of TTX, 1 µM this compound significantly increased miniature EPSC (mEPSC) frequency in a smaller subset of neurons (2 out of 9 tested), while mEPSC amplitude remained unaffected. wikipedia.org

Impact on Inhibitory Postsynaptic Currents (IPSCs) and GABA/Glycine (B1666218) Release

This compound also influences inhibitory synaptic transmission by increasing the release of the neurotransmitters gamma-aminobutyric acid (GABA) and glycine. citeab.comamericanelements.comwikipedia.orgebiohippo.comfishersci.at This is demonstrated by an observed increase in the frequency of spontaneous inhibitory currents (sIPSCs). citeab.comamericanelements.comwikipedia.orgebiohippo.comfishersci.atresearchgate.net Additionally, this compound increases the amplitude of evoked inhibitory postsynaptic currents (IPSCs). citeab.comamericanelements.comwikipedia.orgebiohippo.comfishersci.at

Activation of 5-HT7Rs by this compound effectively potentiates spontaneous GABA and glycine release. researchgate.net In experiments conducted in the presence of AMPA and NMDA receptor antagonists (NBQX and D-AP5), 1 µM this compound significantly increased sIPSC frequency in 10 out of 14 lamina II neurons tested, showing a mean percentage increase of 236.7 ± 75.2%. citeab.comresearchgate.net The amplitude of sIPSCs was not significantly changed by this compound treatment. citeab.comresearchgate.net The potentiation of inhibitory transmission by this compound is dependent on 5-HT7R activation, as it is blocked by 10 µM SB-269970. citeab.comresearchgate.net Similar to EPSCs, in the presence of TTX, this compound still produced a significant increase in mIPSC frequency in a subset of cells (6 out of 11 tested), without altering mean mIPSC amplitude. researchgate.net

Restoration of Excitatory/Inhibitory Balance in Neural Circuits

Comparative analysis of the effects of this compound on excitatory and inhibitory currents indicates that this compound is more effective in potentiating synaptic inhibition compared to excitation. citeab.comamericanelements.comwikipedia.orgebiohippo.comfishersci.at The percentage increase in sIPSC frequency is significantly higher than that observed for sEPSCs, suggesting a more pronounced potentiation of inhibitory synaptic transmission. citeab.comresearchgate.net This stronger impact on inhibition may contribute to a potential anti-nociceptive role in the spinal cord. citeab.comwikipedia.org Furthermore, 5-HT7R activation by this compound has been shown to enhance the excitability of tonic firing neurons, which primarily correspond to inhibitory interneurons. citeab.comamericanelements.comwikipedia.orgebiohippo.com The ability of this compound to modulate the balance between excitation and inhibition is further supported by findings where it rescued synaptic plasticity deficits and ameliorated behavioral impairments in mouse models of neurodevelopmental disorders such as Fragile X syndrome and Rett syndrome, conditions often associated with E/I imbalance. fishersci.co.ukcenmed.comfishersci.atciteab.comepa.gov

Below is a summary of the effects of this compound on spontaneous postsynaptic currents:

| Current Type | Effect of 1 µM this compound (Lamina II Neurons) | Percentage Frequency Increase (Responsive Cells) | Change in Amplitude |

| sEPSCs | Increased frequency | 86.9 ± 32.9% (9/14 cells) citeab.comwikipedia.org | No significant change citeab.comwikipedia.org |

| sIPSCs | Increased frequency | 236.7 ± 75.2% (10/14 cells) citeab.comresearchgate.net | No significant change citeab.comresearchgate.net |

Note: Data compiled from studies using patch-clamp recordings in mouse spinal cord slices.

Epigenetic Modulation

Beyond its direct effects on synaptic transmission, this compound has been shown to influence epigenetic mechanisms, particularly in the context of neurological disorders. tocris.comwikidata.orgflybase.org Studies in a female mouse model of Rett syndrome (RTT) have provided key insights into these epigenetic outcomes. tocris.comwikidata.orgflybase.org

Normalization of Histone H3 Acetylation

This compound treatment has demonstrated the capacity to normalize aberrant histone H3 acetylation levels in the brain of RTT mice. tocris.comwikidata.orgflybase.org In the cortex of these mice, where histone H3 acetylation was reduced, this compound treatment restored levels towards normalization. tocris.comwikidata.orgflybase.org Conversely, in the hippocampus of RTT mice, where H3 hyperacetylation was observed, this compound treatment effectively rescued this abnormality. wikidata.orgflybase.orgmpg.de Histone acetylation, particularly on histone H3, is a crucial epigenetic modification associated with the regulation of gene transcription and is known to play a role in processes underlying memory and cognition. nih.govnih.gov This modification is dynamic and is controlled by the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov

Regulation of Histone Deacetylases (HDACs) and Co-repressors (e.g., NCoR, Sin3a)

This compound treatment also impacts the levels and interactions of histone deacetylases (HDACs) and their associated co-repressor complexes. tocris.comwikidata.orgflybase.org In the cortex of RTT mice, this compound treatment normalized the reduced levels of HDAC3 and its co-repressor NCoR. tocris.comwikidata.orgflybase.org Simultaneously, this compound increased the expression of HDAC1 and its co-repressor Sin3a in the cortex of these mice. tocris.comwikidata.orgflybase.org In the hippocampus of RTT mice, this compound treatment led to increased levels of HDAC3. wikidata.orgflybase.org

Further research suggests that repeated stimulation of 5-HT7R by this compound may strengthen the association between NCoR and MeCP2 in the cortex of RTT mice. wikidata.orgflybase.org MeCP2, a protein mutated in RTT, is known to interact with both the Sin3a/HDAC1 and NCoR/HDAC3 co-repressor complexes to repress gene transcription. flybase.orgmpg.dewikipedia.orgbio-techne.com HDAC1 and HDAC2 typically function through their recruitment into complexes including Sin3a, while HDAC3 is enzymatically active when part of the SMRT/NCoR repression complex. wikipedia.org

The observed changes in HDACs and co-repressors following this compound treatment in RTT mice are summarized below:

| Brain Region | Molecule | Effect of this compound Treatment in RTT Mice |

| Cortex | HDAC3 | Normalized reduced levels tocris.comwikidata.orgflybase.org |

| Cortex | NCoR | Normalized reduced levels tocris.comwikidata.orgflybase.org |

| Cortex | HDAC1 | Increased expression tocris.comwikidata.orgflybase.org |

| Cortex | Sin3a | Increased expression tocris.comwikidata.orgflybase.org |

| Cortex | NCoR-MeCP2 Association | Appeared to strengthen wikidata.orgflybase.org |

| Hippocampus | HDAC3 | Increased levels wikidata.orgflybase.org |

Note: Data based on studies in a female mouse model of Rett syndrome.

Impact on Neuronal Morphology and Plasticity

This compound has a notable impact on neuronal morphology and plasticity, processes critical for the development and function of neural circuits. guidetopharmacology.orgciteab.comepa.gov The 5-HT7R plays a significant role in shaping neuronal morphology, particularly during embryonic and early postnatal development. guidetopharmacology.orgciteab.com

Pharmacological activation of 5-HT7R with this compound has been shown to enhance neurite outgrowth in primary neuronal cultures derived from the cortex, hippocampus, and striatal complex of embryonic mouse brains. guidetopharmacology.orgciteab.com This effect is mediated through the activation of multiple intracellular signaling pathways, including those involving mTOR, the Rho GTPase Cdc42, Cdk5, and ERK. guidetopharmacology.orgciteab.comepa.gov These pathways converge to reorganize the cytoskeleton, which is fundamental for neurite elongation. guidetopharmacology.orgciteab.com Studies have confirmed that neurite elongation stimulated by 5-HT7R is modulated by agents affecting actin polymerization. citeab.com this compound treatment has also been found to alter the expression profile of cofilin, an actin-binding protein involved in the dynamics of microfilaments. citeab.com Furthermore, this compound has been shown to stimulate axonal elongation. cenmed.comciteab.com

In adult mice, this compound treatment has been associated with a significant increase in the total number and density of dendritic spines in striatal neurons. fishersci.co.ukguidetopharmacology.orgepa.gov Dendritic spines are crucial structures involved in the formation of synapses and are key indicators of synaptic plasticity. guidetopharmacology.org In a mouse model of Rett syndrome, systemic administration of this compound rescued behavioral deficits and reversed the abnormal activation of key regulators of actin cytoskeleton dynamics, such as PAK and cofilin. guidetopharmacology.orgtocris.com

This compound has also demonstrated the ability to rescue deficits in synaptic plasticity. It reversed metabotropic glutamate (B1630785) receptor-dependent long-term depression (mGluR-LTD) in hippocampal slices from both wild-type and Fragile X syndrome model mice. fishersci.co.ukfishersci.atwikidata.orgciteab.comepa.gov In Angelman syndrome model mice, this compound increased dendritic spine density and restored impaired long-term potentiation (LTP) in hippocampal slices. cenmed.com Additionally, this compound treatment in RTT model animals rescued the phosphorylation levels of ribosomal S6 protein, which is involved in the regulation of protein translation, a process important for synaptic plasticity. epa.gov

| Neuronal Structure/Process | Effect of this compound Stimulation/Treatment | Relevant Signaling Pathways |

| Neurite Outgrowth | Enhanced | mTOR, Cdc42, Cdk5, ERK, Actin dynamics guidetopharmacology.orgciteab.comepa.gov |

| Axonal Elongation | Stimulated | Actin dynamics, mTOR pathway cenmed.comciteab.com |

| Dendritic Spine Density | Increased (in adult striatum and hippocampus) fishersci.co.ukguidetopharmacology.orgcenmed.comepa.gov | Cdc42, Cdk5, Actin polymerization fishersci.co.uk |

| Synaptic Plasticity | Rescued deficits (e.g., mGluR-LTD, LTP) fishersci.co.ukcenmed.comfishersci.atwikidata.orgciteab.comepa.gov | Adenylate cyclase, protein kinase A (in mGluR-LTD reversal) fishersci.at, mTOR pathway cenmed.com |

| Actin Cytoskeleton Dynamics | Reversed abnormal activation of regulators (PAK, cofilin) guidetopharmacology.orgtocris.com | |

| Protein Translation | Rescued phosphorylation of ribosomal S6 protein epa.gov |

Note: Effects observed in various in vitro and in vivo models.

Stimulation of Neurite Outgrowth in Primary Neurons

Studies have demonstrated that this compound significantly enhances neurite outgrowth in primary neuronal cultures derived from various brain regions, including the cortex, hippocampus, and striatal complex of rodents. frontiersin.orgresearchgate.netfrontiersin.org This effect is specifically mediated by the activation of the 5-HT7 receptor, as it is blocked by selective 5-HT7R antagonists. frontiersin.orgnih.gov The promotion of neurite elongation by this compound involves the activation of downstream signaling pathways such as ERK and Cdk5, and it requires de novo protein synthesis. frontiersin.orgnih.gov Furthermore, this compound-induced neurite outgrowth is associated with modifications in cytoskeletal proteins, including the selective expression of the 34 kDa isoform of MAP1B, a protein involved in tubulin polymerization. nih.gov The effect is also dependent on the modulation of actin cytoskeleton dynamics and involves the Rho GTPase Cdc42 signaling pathway. researchgate.netfrontiersin.org

Enhancement of Dendritic Spine Density in Hippocampal Neurons

Prolonged activation of the 5-HT7 receptor with this compound has been shown to promote the formation and increase the density of dendritic spines in postnatal cortical and striatal neurons. researchgate.netnih.govresearchgate.net This effect is critical for synaptogenesis and the proper wiring of neuronal circuits. frontiersin.orgresearchgate.netnih.gov Research indicates that this enhancement of dendritic spine density is dependent on 5-HT7R activation and involves downstream effectors such as cyclin-dependent kinase 5 (Cdk5) and the small GTPase Cdc42. nih.gov Studies in mouse models have also shown that this compound treatment can increase the total number and density of dendritic spines in specific brain regions like the dorso-lateral striatum. frontiersin.org

Improvement of Long-Term Potentiation (LTP) in Hippocampal Slices

This compound has been shown to improve long-term potentiation (LTP), a form of synaptic plasticity crucial for learning and memory, in hippocampal slices. researchgate.netpatsnap.comnih.gov Studies in mouse models, such as those modeling Rett syndrome, have demonstrated that this compound treatment can rescue impaired LTP in the CA1 area of hippocampal slices. researchgate.netpatsnap.com The treatment significantly increased the response to theta burst stimulation (TBS) in these mice, effectively normalizing LTP to levels observed in wild-type controls. researchgate.net This suggests that this compound, through 5-HT7R activation, can positively modulate synaptic strength and plasticity in the hippocampus.

Reversal of Metabotropic Glutamate Receptor (mGluR)-mediated Long-Term Depression (LTD)

This compound has been found to reverse metabotropic glutamate receptor (mGluR)-mediated long-term depression (LTD) in hippocampal slices from both wild-type and Fragile X Syndrome (FXS) model mice. nih.govfrontiersin.orgresearchgate.neteurekalert.orgnih.gov mGluR-LTD is a form of synaptic plasticity that is often pathologically enhanced in neurological disorders like FXS. frontiersin.orgeurekalert.org Application of this compound after the induction of mGluR-LTD can restore excitatory post-synaptic current (EPSC) amplitude towards baseline levels, indicating a reversal of the depression. nih.govresearchgate.net This effect is mediated by the activation of the cAMP/PKA intracellular pathway. frontiersin.orgnih.gov While this compound can cause an increased phosphorylation of ERK in wild-type mice, this effect appears less critical for the reversal of mGluR-LTD in FXS models. frontiersin.orgnih.gov

Preclinical Research and Therapeutic Potential

Neurodevelopmental Disorders

Research has focused on the potential of LP-211 to address symptoms and underlying neural dysfunctions in specific neurodevelopmental disorders.

Fragile X Syndrome is a genetic disorder caused by a mutation in the FMR1 gene, leading to a deficiency in the Fragile X Mental Retardation Protein (FMRP). biologists.com This deficiency results in various cognitive and behavioral challenges, including altered synaptic plasticity, learning deficits, and repetitive behaviors. biologists.comfrontiersin.org Studies in Fmr1 knockout (KO) mice, a model for FXS, have investigated the therapeutic potential of this compound. frontiersin.orgnih.gov

Metabotropic glutamate (B1630785) receptor-mediated long-term depression (mGluR-LTD) is a form of synaptic plasticity that is often exaggerated in FXS. mdpi.comeurekalert.org Studies have shown that this compound can reverse or correct abnormal mGluR-LTD in hippocampal slices from Fmr1 KO mice. nih.govmdpi.comresearchgate.netresearchgate.net This effect is mediated through the activation of 5-HT7 receptors, which can prevent the internalization of AMPA receptors by stimulating adenylate cyclase and protein kinase A (PKA). researchgate.netresearchgate.netmdpi.comumh.es this compound has been shown to reverse mGluR-LTD in both wild-type and Fmr1 KO mice, indicating its potential to modulate synaptic plasticity impairments in the FXS model. researchgate.net

Cognitive impairments, including learning deficits, are prominent features of FXS. biologists.com Preclinical studies have demonstrated that acute systemic administration of this compound can improve learning performance in Fmr1 KO mice. nih.govresearchgate.netacs.org For instance, this compound improved performance in the novel object recognition (NOR) test in Fmr1 KO mice. nih.govresearchgate.netmdpi.com

Repetitive behaviors and stereotypy are commonly observed in individuals with FXS and are recapitulated in Fmr1 KO mice. frontiersin.orgfindresources.co.uk Research indicates that this compound can alleviate these behavioral abnormalities in the mouse model. nih.govresearchgate.netacs.orgresearchgate.net Acute administration of this compound reduced stereotyped behavior, as measured by tests like the marble burying test, in Fmr1 KO mice. nih.govresearchgate.netmdpi.comresearchgate.net

Studies have revealed an association between the effects of this compound and Cyclin-Dependent Kinase 5 (Cdk5) in the context of FXS. The 5-HT7 receptor-mediated rescue of mGluR-LTD in Fmr1 KO mice has been shown to involve Cdk5. researchgate.netresearchgate.netmdpi.comresearchgate.net Research suggests that 5-HT7 receptors require Cdk5 to modulate synaptic plasticity in wild-type neurons and to rescue abnormal plasticity in Fmr1 KO neurons. researchgate.netresearchgate.net This points to Cdk5 as a potential downstream effector in the 5-HT7 receptor signaling pathway relevant to FXS. mdpi.com

Rett Syndrome is a severe neurodevelopmental disorder primarily caused by mutations in the MECP2 gene. frontiersin.orgcore.ac.uknih.gov Preclinical studies have explored the potential of this compound in ameliorating RTT-related deficits in mouse models. frontiersin.orgcore.ac.uk Systemic treatment with this compound has been shown to rescue neurobehavioral alterations in RTT mouse models. core.ac.ukresearchgate.net This includes improvements in motor coordination, spatial reference memory, and synaptic plasticity (hippocampal long-term potentiation) in female MeCP2-deficient mice. frontiersin.orgresearchgate.net this compound treatment also restored the activation of ribosomal protein S6 in the hippocampus of RTT female mice. frontiersin.org Furthermore, this compound has been shown to rescue mitochondrial dysfunction, including impaired respiratory chain and oxidative phosphorylation, in the brain of female RTT mouse models. core.ac.uknih.gov this compound treatment also normalized altered histone H3 acetylation and MeCP2 corepressor protein levels in the cortex and hippocampus of RTT mouse models. nih.govoup.com

Here is a summary of key preclinical findings:

| Disorder | Model System | Observed Deficit | This compound Effect | Key Findings |

| Fragile X Syndrome | Fmr1 KO mice | Exaggerated mGluR-LTD | Reversal/Correction of mGluR-LTD nih.govmdpi.comresearchgate.netresearchgate.net | Mediated via 5-HT7 receptor, involves adenylate cyclase, PKA, and Cdk5. researchgate.netresearchgate.netmdpi.comumh.esresearchgate.net |

| Fragile X Syndrome | Fmr1 KO mice | Learning deficits | Improvement in learning performance nih.govresearchgate.netacs.org | Demonstrated in tests like Novel Object Recognition. nih.govresearchgate.netmdpi.com |

| Fragile X Syndrome | Fmr1 KO mice | Repetitive behavior/Stereotypy | Alleviation of repetitive behaviors nih.govresearchgate.netacs.orgresearchgate.net | Observed in tests like the marble burying test. nih.govresearchgate.netmdpi.comresearchgate.net |

| Rett Syndrome | MeCP2-deficient mice | Motor coordination deficits | Improvement in motor coordination frontiersin.org | Demonstrated in tests like the Dowel test. frontiersin.org |

| Rett Syndrome | MeCP2-deficient mice | Spatial reference memory deficits | Improvement in spatial memory frontiersin.org | Demonstrated in tests like the Barnes maze test. frontiersin.org |

| Rett Syndrome | MeCP2-deficient mice | Impaired synaptic plasticity | Improvement in hippocampal LTP frontiersin.orgresearchgate.net | Rescued long-term potentiation in hippocampal slices. frontiersin.orgresearchgate.net |

| Rett Syndrome | MeCP2-deficient mice | Mitochondrial dysfunction | Rescue of mitochondrial impairment core.ac.uknih.gov | Improved respiratory chain function and oxidative phosphorylation. core.ac.uknih.gov |

| Rett Syndrome | MeCP2-deficient mice | Altered histone acetylation | Normalization of histone H3 acetylation nih.govoup.com | Also affected HDAC3/NCoR levels and the association between NCoR and MeCP2. nih.govoup.com |

Rett Syndrome (RTT)

Rescue of Neurobehavioral Phenotypes (e.g., motor deficits, anxiety-like profiles, cognitive impairments, stereotypy)

Studies in both male and female MeCP2-308 mice have shown that this compound treatment can ameliorate a range of neurobehavioral abnormalities. In male mice, this compound has been shown to reverse anxiety-related profiles in tests like the Light/Dark test, improve motor abilities in the Dowel test, enhance exploratory behavior in the Marble Burying test, and improve short-term working memory in the Y maze task. nih.gov In heterozygous female MeCP2-308 mice, this compound treatment rescued RTT-related phenotypic alterations, motor coordination deficits (Dowel test), and spatial reference memory impairments (Barnes maze test). frontiersin.orgnih.govnih.gov this compound treatment has also been reported to improve stereotypy in RTT models. researchgate.netresearchgate.net Furthermore, this compound treatment rescued sensory-motor gating impairments (Prepulse Inhibition task) and emotional memory-associative learning deficits (cued Fear conditioning test) in RTT female mice. iss.it

Restoration of Synaptic Plasticity

Deficits in synaptic plasticity, such as impaired long-term potentiation (LTP), are observed in RTT mouse models. frontiersin.orgnih.gov this compound treatment has been shown to restore synaptic plasticity in the hippocampus of RTT female mice. Specifically, this compound induced a significant increase in synaptic potentiation compared to vehicle-treated RTT mice. frontiersin.org This suggests that this compound can help normalize the impaired synaptic function in RTT. This compound has also been shown to enhance dendritic spine density in hippocampal neurons, which is reduced in some neurodevelopmental disorders. unina.it

Amelioration of Brain Mitochondrial Respiratory Chain Impairment and Oxidative Phosphorylation Deficiency

Mitochondrial dysfunction, including impaired respiratory chain activity and oxidative phosphorylation deficiency, is implicated in the pathology of RTT. core.ac.ukresearchgate.netnih.goviss.itmdpi.com Preclinical studies have demonstrated that this compound treatment can rescue these mitochondrial deficits in the brain of heterozygous female mice from two RTT models (MeCP2-308 and MeCP2-Bird mice). core.ac.uknih.gov this compound treatment rescued mitochondrial respiratory chain impairment and the reduced energy status in the brain of RTT female mice. iss.it Additionally, this compound completely restored the overproduction of radical species by brain mitochondria in the MeCP2-308 model and partially recovered oxidative imbalance in the MeCP2-Bird model. core.ac.uknih.gov These findings suggest that targeting the brain 5-HT7R with this compound can ameliorate RTT brain mitochondrial dysfunction. core.ac.uknih.gov

Epigenetic Outcomes in RTT Models

Research has explored the epigenetic effects of this compound in RTT mouse models. This compound treatment has been shown to influence histone acetylation patterns and the levels of proteins involved in corepressor complexes in the brain of RTT female mice. oup.comnih.govfrontiersin.orgresearchid.co Specifically, in the cortex of RTT mice, this compound normalized reduced histone H3 acetylation and levels of HDAC3/NCoR, while increasing HDAC1/Sin3a expression. oup.comnih.govfrontiersin.org In the hippocampus, this compound rescued H3 hyperacetylation and increased HDAC3 levels. oup.comnih.govfrontiersin.orgresearchid.co Repeated 5-HT7R stimulation with this compound also appeared to strengthen the association between NCoR and MeCP2 in the cortex. oup.comnih.gov These results highlight a link between histone acetylation, serotoninergic pathways, and the potential therapeutic effects of 5-HT7R stimulation in RTT. oup.comnih.govfrontiersin.org

Demonstration of Long-Lasting Therapeutic Effects

A notable finding in RTT preclinical research is the demonstration of long-lasting beneficial effects following this compound treatment. frontiersin.orgnih.govnih.govresearchgate.netsemanticscholar.org The beneficial effects on neurobehavioral and molecular parameters were observed up to 2 months after the last administration of a seven-day treatment course with this compound in female RTT mice. frontiersin.orgnih.govnih.govsemanticscholar.org This suggests that a transient exposure to this compound can lead to sustained improvements in RTT-related impairments. frontiersin.orgnih.gov

Autism Spectrum Disorder (ASD) Models

Autism Spectrum Disorder is a neurodevelopmental condition characterized by impaired social communication and interaction, as well as restricted, repetitive behaviors. frontiersin.orgresearchgate.netresearchgate.netnih.govacs.org Alterations in serotoninergic transmission have been identified as potential contributors to ASD etiology. frontiersin.orgresearchgate.netresearchgate.netacs.org this compound, as a selective 5-HT7R agonist, has been investigated for its potential to address ASD-like behaviors in preclinical models. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.org

Correction of Social Deficits

Preclinical studies in mouse models of ASD have explored the effects of this compound on social deficits. This compound has been reported to correct social deficits and repetitive behaviors in mouse models of ASD. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.org In the Fmr1-KO mouse model, which exhibits impaired ultrasonic vocalizations suggesting reduced social interest and communication, acute this compound administration improved repetitive behavior and showed a trend to change anxiety. frontiersin.orgresearchgate.netresearchgate.net While acute this compound did not affect behavioral abnormalities in BTBR mice, it did ameliorate repetitive behavior in Fmr1-KO mice. frontiersin.orgresearchgate.netresearchgate.net Additionally, in an autistic-like rat model induced by prenatal valproic acid exposure, in vivo administration of this compound resulted in improvements in motor coordination, novel object recognition, and a reduction in stereotypic behaviors, suggesting potential effects on ASD-like behaviors. patsnap.com

Data Summary Table: this compound Effects in Preclinical Models

| Model (Species, Strain) | Disorder Modeled | This compound Treatment Duration | Key Neurobehavioral Phenotypes Rescued | Other Biological Effects Noted | Long-Lasting Effects Observed | Source(s) |

| Mouse (MeCP2-308, male) | RTT | 7 days | Anxiety, motor abilities, exploratory behavior, short-term memory | Not explicitly detailed in provided snippets for males | Not explicitly mentioned for males | nih.gov |

| Mouse (MeCP2-308, female) | RTT | 7 days | Phenotypic alterations, motor coordination, spatial reference memory | Restoration of rpS6 activation in hippocampus | Yes (up to 2 months) | frontiersin.orgnih.govnih.govsemanticscholar.org |

| Mouse (MeCP2-308, female) | RTT | Repeated systemic | Sensory-motor gating, emotional memory-associative learning | Rescued mitochondrial respiratory chain impairment and reduced energy status | Not explicitly mentioned | iss.it |

| Mouse (MeCP2-308 & MeCP2-Bird, female) | RTT | 7 days | Cognitive and motor deficits, spatial memory | Rescued mitochondrial respiratory chain impairment, oxidative phosphorylation deficiency, energy status, radical species overproduction, oxidative imbalance | Not explicitly mentioned | core.ac.uknih.govfrontiersin.org |

| Mouse (MeCP2-308, female) | RTT | 7 days | Neurobehavioral alterations (general rescue) | Normalized histone H3 acetylation, HDAC3/NCoR, increased HDAC1/Sin3a (cortex); Rescued H3 hyperacetylation, increased HDAC3 (hippocampus); Strengthened NCoR-MeCP2 association (cortex) | Yes (up to 2 months) | oup.comnih.govfrontiersin.orgresearchid.co |

| Mouse (Fmr1-KO) | ASD (Fragile X) | Acute | Improved repetitive behavior, trend towards reduced anxiety | Not explicitly detailed in provided snippets | No (acute treatment) | frontiersin.orgresearchgate.netresearchgate.net |

| Rat (Prenatal VPA exposure) | ASD | In vivo administration | Improved motor coordination, novel object recognition, reduced stereotypy | Reversal of electrophysiological abnormalities in hippocampal pyramidal neurons | Not explicitly mentioned | patsnap.com |

Detailed Research Findings:

In MeCP2-308 female mice, a seven-day this compound treatment (0.25 mg/kg, once per day) rescued motor coordination (Dowel test) and spatial reference memory (Barnes maze test). frontiersin.orgnih.govnih.gov

this compound treatment (0.25 mg/kg/day for 7 days) in RTT female mice normalized reduced histone H3 acetylation and HDAC3/NCoR levels in the cortex and rescued H3 hyperacetylation and increased HDAC3 levels in the hippocampus. oup.comnih.govfrontiersin.orgresearchid.co

A seven-day this compound treatment (0.25 mg/kg, once per day) in female MeCP2-308 and MeCP2-Bird mice rescued mitochondrial respiratory chain impairment, oxidative phosphorylation deficiency, and reduced energy status in the brain. core.ac.uknih.gov

Improvement of Repetitive Behaviors

Preclinical studies have explored the effects of this compound on repetitive behaviors, a common feature in several neurodevelopmental conditions. In the Fmr1-KO mouse model, which is used to study Fragile X Syndrome and exhibits autistic-like characteristics, acute administration of this compound demonstrated an improvement in repetitive behaviors. researchgate.netopenrepository.com While this compound did not significantly affect behavioral abnormalities in the BTBR mouse model, it specifically showed efficacy in reducing repetitive behaviors in Fmr1-KO mice. researchgate.net

Reversal of Electrophysiological Abnormalities in Hippocampal Pyramidal Neurons

Investigations into the electrophysiological effects of this compound have revealed its capacity to modulate neuronal activity in key brain regions. In a rat model of autism induced by prenatal exposure to valproic acid (VPA), activation of the 5-HT7R with this compound was shown to reverse electrophysiological abnormalities observed in hippocampal pyramidal neurons. patsnap.comnih.gov This suggests a role for this compound in restoring normal neuronal excitability and function in models exhibiting features of autism spectrum disorder. Furthermore, this compound has been reported to rescue synaptic plasticity deficits, such as metabotropic glutamate receptor-mediated long-term depression (mGluR-LTD), in hippocampal slices from Fmr1 KO mice. researchgate.netfrontiersin.orgnih.gov

Enhancement of Dendritic Spine Density

Dendritic spines are critical structures for synaptic transmission and plasticity, and their morphology and density are often altered in neurodevelopmental disorders. Preclinical research indicates that this compound can enhance dendritic spine density. Prolonged stimulation of 5-HT7R with this compound resulted in an increase in dendritic spine density in hippocampal neurons from Angelman Syndrome model mice, partially reversing the reduced density observed in these neurons. unina.it this compound has also been shown to increase the total number and density of dendritic spines in striatal and cortical neurons in adult mice. researchgate.netmdpi.comnih.gov This effect on dendritic spines suggests a potential mechanism by which this compound may improve synaptic connectivity and function.

Table 1: Effect of this compound on Dendritic Spine Density in AS Mouse Hippocampal Neurons

| Condition | Dendritic Spine Density (Relative to Control) |

| AS Mice (Control) | Reduced |

| AS Mice + this compound | Increased (partially restored) |

| WT Mice + this compound | Increased |

*Data is based on qualitative descriptions from research findings. unina.it

Restoration of Impaired Long-Term Potentiation

Long-term potentiation (LTP) is a cellular mechanism underlying learning and memory, and its impairment is a common finding in models of neurodevelopmental disorders. Studies using this compound have demonstrated its ability to restore impaired LTP. In hippocampal slices from Angelman Syndrome model mice, this compound treatment was able to restore impaired LTP. unina.it Similarly, in female mice modeling Rett syndrome, this compound treatment significantly increased synaptic potentiation, rescuing the reduced LTP observed in these mice. nih.govnih.govresearchgate.net

Table 2: Effect of this compound on Long-Term Potentiation in Rett Syndrome Mouse Model Hippocampus

| Condition | Synaptic Potentiation (Relative to Baseline) |

| MeCP2-308 Female Mice (Vehicle) | Reduced |

| MeCP2-308 Female Mice + this compound | Increased (restored) |

| WT Mice + Vehicle | Normal |

| WT Mice + this compound | Unchanged |

*Data is based on qualitative descriptions of the effect size from research findings. nih.govresearchgate.net

Improvement of Cognitive Performance

Cognitive deficits are a significant challenge in Angelman Syndrome and other neurodevelopmental disorders. Preclinical studies have investigated the impact of this compound on cognitive function in relevant animal models. In Angelman Syndrome model mice, stimulation of 5-HT7R with this compound was shown to improve cognitive performance in the fear conditioning paradigm. unina.it In mouse models of Rett syndrome, this compound treatment improved spatial reference memory and novel object recognition. patsnap.comnih.govnih.govnih.govresearchgate.netacs.orgresearchgate.net These findings suggest that this compound may have beneficial effects on learning and memory processes.

Reversal of 5-HT7R Upregulation

Alterations in the expression of neurotransmitter receptors can contribute to the pathophysiology of neurological disorders. One study in a rat model of autism induced by prenatal VPA exposure reported an upregulation of 5-HT7R in the CA1 subregion of the hippocampus. patsnap.comnih.gov While this compound is a 5-HT7R agonist (meaning it activates the receptor), the study indicated that activation of the upregulated 5-HT7R with this compound could reverse electrophysiological abnormalities and lead to improvements in behavioral deficits in this model. patsnap.comnih.gov This suggests that targeting the 5-HT7R, even when its expression is altered, may offer a therapeutic avenue.

Angelman Syndrome (AS)

Angelman Syndrome is a complex neurodevelopmental disorder primarily caused by the loss of function of the maternally inherited UBE3A gene. psychogenics.comnih.govmdpi.compnas.orgepitomestaging.com It is characterized by severe developmental delay, intellectual disability, communication deficits, motor dysfunction, and often epilepsy. psychogenics.comnih.govpnas.orgepitomestaging.com Preclinical research utilizing mouse models of AS, which replicate many features of the human condition due to maternal Ube3a deficiency, has explored potential therapeutic strategies. unina.itpsychogenics.compnas.orgepitomestaging.com The findings regarding this compound's effects on dendritic spine density, long-term potentiation, and cognitive performance in AS model mice, as discussed in the preceding sections, highlight the potential of targeting the 5-HT7 receptor as a therapeutic approach for Angelman Syndrome. patsnap.comunina.it The involvement of the serotonergic system in the pathophysiology of AS is further supported by these observations. unina.it

Rescue of Synaptic Dysfunctions

This compound has shown the ability to correct synaptic malfunctions in preclinical models. In mouse models of Fragile X Syndrome (FXS), this compound was able to reverse metabotropic glutamate receptor-dependent long-term depression (mGluR-LTD) in hippocampal slices from both wild-type and Fmr1 knockout mice, which are used as a model for FXS. frontiersin.orgunict.it This reversal of mGluR-LTD by this compound is suggested to occur through the activation of the cAMP/PKA intracellular pathway. nih.gov

Improvement of Cognitive Deficits

Studies have indicated that this compound can improve cognitive deficits in animal models of neurodevelopmental disorders. In Fmr1 knockout mice, acute administration of this compound rescued recognition memory impairment. nih.govresearchgate.net Similarly, in a rat model of autism induced by prenatal valproic acid exposure, this compound administration resulted in improvements in novel object recognition. patsnap.com Furthermore, this compound treatment has been shown to improve hippocampus-dependent learning and memory in mouse models. mdpi.com

CDKL5 Deficiency Disorder

Research in mouse models of CDKL5 Deficiency Disorder (CDD) has explored the potential of this compound as a therapeutic agent. CDD is a severe neurodevelopmental syndrome caused by mutations in the CDKL5 gene, characterized by symptoms including epileptic seizures and impaired psychomotor development. mdpi.comnih.govunimi.it Stimulation of the 5-HT7 receptor with this compound has been shown to partially rescue the abnormal phenotype observed in Cdkl5-null male mice, a model for CDD. nih.goviss.itresearchid.co This rescue includes the normalization of prepulse inhibition (PPI) deficits and the restoration of functional abnormalities in brain mitochondria, as well as the normalization of abnormal cortical phosphorylation of rpS6. nih.goviss.itresearchid.co

Cognitive Function and Memory Enhancement

This compound has been studied for its effects on cognitive function and memory enhancement in various learning paradigms.

Improvement of Object Recognition Memory

This compound has demonstrated the ability to improve object recognition memory in preclinical studies. In Fmr1 knockout mice, acute administration of this compound rescued the impairment of memory observed in object recognition tasks. nih.govresearchgate.net Analysis of the discrimination index in these studies confirmed that this compound treatment rescued the recognition memory impairment in Fmr1 knockout mice. nih.govresearchgate.net In a rat model of autism, in vivo administration of this compound also resulted in improvements in novel object recognition. patsnap.com

Enhancement of Spatial Reference Memory

The compound has also shown effects on spatial memory. In female mice modeling Rett syndrome, treatment with this compound was found to rescue deficits in spatial reference memory as assessed by the Barnes maze test. researchgate.netnih.govfrontiersin.orgfrontiersin.org

Pro-cognitive Effects in Autoshaping Learning Tasks

This compound has exhibited pro-cognitive effects in autoshaping learning tasks in rats. researchgate.netfrontiersin.orgwikidata.orgresearchgate.net In these tasks, this compound administered after the training session improved long-term memory consolidation. researchgate.netcore.ac.uknih.govscienceopen.com Specifically, at doses of 0.5 and 1.0 mg/kg, this compound improved long-term memory, an effect that was reversed by a 5-HT7 receptor antagonist. researchgate.netscienceopen.com this compound also attenuated scopolamine-induced amnesia and associated increases in cAMP levels, suggesting a role in reversing memory impairment. researchgate.netnih.govscienceopen.com

Facilitation of Chamber-Shape Memory Consolidation and Novelty Recognition

Research indicates that this compound can improve the consolidation of chamber-shape memory and enhance novelty recognition in animal models. Studies using rats have shown that administration of this compound after a sample session improved the consolidation of chamber-shape memories, which was evident in subsequent novelty preference tests where ameliorated chamber recognition memory was observed for up to 24 hours uzh.chresearchgate.net. This suggests that this compound may facilitate the consolidation of memory derived from visual stimuli and operant learning researchgate.net. This compound administration has been reported to increase novelty preference and promote risk-prone behavior in rats medchemexpress.commedchemexpress.commedkoo.com. This compound's effects on memory consolidation may involve the activation of brain areas such as the orbital prefrontal cortex and hippocampus, consistent with the presence of 5-HT7 receptors in these regions researchgate.net.

Attenuation of Scopolamine-Induced Amnesia

This compound has demonstrated the ability to attenuate scopolamine-induced amnesia in preclinical models. Systemic administration of this compound has been shown to revert scopolamine-induced amnesia in rats researchgate.netfrontiersin.org. In one study, this compound administered intraperitoneally improved long-term memory and reversed the memory impairment induced by scopolamine (B1681570) researchgate.net. This effect was associated with increased cAMP levels, and this compound significantly attenuated the scopolamine-induced decrease in conditioned responses and increases in cAMP researchgate.netfrontiersin.org. The ability of this compound to reverse scopolamine-induced memory impairment suggests a potential antiamnesic effect mediated through 5-HT7 receptor activation researchgate.netfrontiersin.org.

Pain Modulation

This compound has shown analgesic effects in various pain models, suggesting a role for 5-HT7 receptor activation in pain modulation.

Reduction of Sensory and Affective Components of Neuropathic Pain

This compound has been investigated for its effects on neuropathic pain, a chronic condition with significant sensory and emotional components. Studies in mouse models of neuropathic pain have shown that the brain-penetrant 5-HT7 receptor agonist this compound reduces both the sensory and affective components of this condition researchgate.netnih.govuzh.ch. Neuropathic pain is associated with changes in neuronal excitability in the anterior cingulate cortex (ACC), a brain region involved in the emotional aspects of pain researchgate.netnih.govuzh.ch. This compound was found to reduce synaptic integration in layer 5 pyramidal neurons in the ACC, which is often enhanced in neuropathic pain due to dysfunction of HCN channels researchgate.netnih.govuzh.ch. Acute administration of this compound had an analgesic effect, increasing the mechanical withdrawal threshold in neuropathic animals, an effect partially mediated by its action in the ACC researchgate.netnih.govuzh.ch. Additionally, this compound application blocked the switch in place escape/avoidance behavior induced by noxious stimuli, further indicating a reduction in the affective component of pain researchgate.netnih.govuzh.ch.

Analgesic Effects on Formalin-Induced Orofacial Pain

This compound has also demonstrated analgesic effects in models of inflammatory pain, specifically formalin-induced orofacial pain. In mice, selective 5-HT7 receptor agonists, including this compound and LP-44, elicited an analgesic effect on formalin-induced orofacial pain frontiersin.orgscielo.brscielo.brnih.gov. This compound produced a reduction in face rubbing time in both phases of the formalin test, which measure acute and inflammatory pain responses scielo.brscielo.brnih.gov. These findings suggest that activation of 5-HT7 receptors may be a promising approach for the treatment of orofacial pain scielo.brscielo.brnih.gov. The antinociceptive action in this model may be attributed to the activation of 5-HT7 receptors in the substantia gelatinosa neurons of the trigeminal subnucleus caudalis, a region involved in processing orofacial nociceptive inputs scielo.br.

Modulation of Synaptic Integration in Cortical Pyramidal Neurons

This compound influences synaptic integration in cortical pyramidal neurons, particularly in the anterior cingulate cortex (ACC). In the context of neuropathic pain, this compound reduced enhanced synaptic integration in layer 5 pyramidal neurons in the ACC researchgate.netnih.govuzh.chethz.ch. This effect is linked to the modulation of dendritic hyperpolarization-activated-and-cyclic-nucleotide-regulated (HCN) channels, which are dysfunctional in neuropathic pain researchgate.netnih.govuzh.ch. This compound's action on these neurons contributes to its ability to dampen the sensory and affective aspects of chronic pain researchgate.netnih.govuzh.ch.

Impact on Spinal Cord Dorsal Horn Synaptic Circuits

Studies investigating the impact of this compound on spinal cord dorsal horn synaptic circuits have revealed a modulatory role for 5-HT7 receptors in this region, which is crucial for processing pain signals. Applying this compound to mouse spinal cord slices facilitated glutamatergic release by enhancing the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) and increasing the amplitude of evoked excitatory postsynaptic currents (EPSCs) nih.govnih.govunimore.itresearchgate.net. Furthermore, this compound increased the release of both gamma-aminobutyric acid (GABA) and glycine (B1666218), indicated by an increase in spontaneous inhibitory postsynaptic current (sIPSC) frequency and evoked inhibitory postsynaptic current (IPSC) amplitude nih.govnih.govunimore.itresearchgate.net. This compound appeared to be more effective in potentiating synaptic inhibition compared to excitation nih.govnih.govunimore.it. This differential modulation, with a stronger impact on synaptic inhibition, supports the hypothesis that 5-HT7 receptors in the spinal cord dorsal horn may play an anti-nociceptive role nih.govnih.govunimore.itresearchgate.net.

Micturition Reflex Regulation

The micturition reflex, which controls urination, is significantly influenced by central and peripheral 5-hydroxytryptamine (5-HT) receptors. nih.gove-century.usresearchgate.netnih.govresearchgate.net Studies have investigated the effects of this compound on this reflex, particularly in the context of spinal cord injury (SCI). nih.gove-century.usresearchgate.netnih.govresearchgate.netmedkoo.com

Facilitation of the Micturition Reflex

Activation of 5-HT7 receptors by this compound has been shown to facilitate the micturition reflex. nih.gove-century.usresearchgate.netresearchgate.net This effect was observed in studies evaluating the compound's impact on bladder activity. nih.gove-century.usresearchgate.netresearchgate.net

Improvement of Bladder Capacity and Voiding Efficiency in Spinal Cord Injury Models

In male rats with acute spinal cord injury, this compound demonstrated dose-dependent increases in bladder capacity and residual volume. nih.gove-century.usresearchgate.netnih.govresearchgate.net Furthermore, this compound induced significant dose-dependent increases in micturition volume, leading to significant improvements in voiding efficiency in SCI rats compared to intact and sham-operated rats. nih.gove-century.usresearchgate.netnih.govresearchgate.netmedchemexpress.com These effects were reported to be completely reversed by the administration of the 5-HT7 antagonist SB-269970. nih.gove-century.usresearchgate.netnih.govmedchemexpress.com

The following table summarizes the observed effects of this compound on micturition parameters in SCI rats:

| Parameter | Effect of this compound (0.003-0.3 mg/kg, i.p.) in SCI Rats | Statistical Significance | Reversal by SB-269970 |

| Bladder Capacity | Increased (dose-dependent) | Significant (P<0.001) | Not significant nih.gov |

| Micturition Volume | Increased (dose-dependent) | Significant (P<0.001) | Complete reversal |

| Residual Volume | Increased (dose-dependent) | Significant (P<0.001) | Not specified |

| Voiding Efficiency | Increased (significant) | Significant (P<0.001) | Significant decrease |

Behavioral Regulation and Neuropsychiatric Relevance

This compound's role as a 5-HT7R agonist has also led to investigations into its influence on various behaviors and its potential relevance in neuropsychiatric conditions. medchemexpress.commedkoo.commedchemexpress.commedkoo.comfrontiersin.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgnih.govpatsnap.comnih.gov

Influence on Exploratory Activity

This compound has been observed to influence exploratory activity in rodents. Acute administration of this compound increased locomotion and exploration in Black/White Boxes in mice. nih.gov It also reduced novelty-induced curiosity in a Novelty-seeking test. nih.gov In a rat model, this compound treatment reduced exploratory horizontal activity, specifically in Naples High Excitability (NHE) rats, with the effect attributed to a lower dose (0.125 mg/kg). plos.orgpsu.edu this compound treatment also improved exploratory behavior in the Marble Burying test in a mouse model of Rett syndrome. frontiersin.orgnih.gov

Promotion of Risk-Prone Behavior and Novelty Preference

Research indicates that this compound can increase novelty preference and promote risk-prone behavior in rats. medchemexpress.commedkoo.commedchemexpress.commedkoo.comnih.gov In an operant probabilistic delivery task (rPDT), 5-HT7 receptor activation by this compound shifted the choice towards a larger, yet unlikely, reward, enhancing the seeking of it through operant pokes. researchgate.netnih.gov These effects suggest that this compound stimulation may strengthen the consideration of future, bigger rewards. researchgate.netnih.gov this compound has also been shown to improve consolidation of chamber-shape memory in rats, resulting in significant novelty-induced hyperactivity and recognition. medchemexpress.comarctomsci.commedchemexpress.com

Role in Sleep-Wake Behavior and Circadian Rhythms

Research indicates that the 5-HT7 receptor plays a role in the regulation of sleep-wake cycles and circadian rhythms. researchgate.netresearchgate.net Studies in adult rats implanted for chronic sleep recordings have investigated the effects of this compound on these behaviors. nih.gov

Systemic administration of this compound has been shown to significantly increase wakefulness and reduce rapid-eye-movement sleep (REMS) during the light phase of the light-dark cycle in rats. researchgate.netnih.gov This effect on REMS was also observed with direct infusion of this compound into specific brain regions, including the dorsal raphe nucleus, locus coeruleus nucleus, basal forebrain (horizontal limb of the diagonal band of Broca), and laterodorsal tegmental nucleus. researchgate.netnih.gov Microinjection of this compound into the basal forebrain specifically augmented the time animals remained awake. researchgate.netnih.gov

Furthermore, studies exploring the impact of isoflurane (B1672236) anesthesia on circadian rhythm in mice found that this compound significantly aggravated the circadian rhythm disorder induced by the anesthesia. researchgate.net This suggests a complex involvement of the 5-HT7 receptor in circadian rhythm regulation, particularly in the context of external disruptions. researchgate.net

Impact on Motor Coordination

Preclinical studies, particularly in animal models of neurodevelopmental disorders, have investigated the effects of this compound on motor coordination.

In female mice modeling Rett syndrome (MeCP2-308 mice), which exhibit impaired motor coordination, treatment with this compound has demonstrated beneficial effects. nih.govresearchgate.net Studies using the Dowel test, which assesses motor coordination by measuring the latency to fall from a rod, showed that MeCP2-308 female mice had significantly shorter latencies compared to wild-type controls, confirming their impaired motor coordination. researchgate.net this compound treatment improved the performance of these mice in the Dowel test, increasing their latency to fall. researchgate.net This suggests that this compound can help rescue motor deficits in this model. nih.govresearchgate.net

Additionally, in a rat model of autism induced by prenatal exposure to valproic acid (VPA), in vivo administration of this compound resulted in improvements in motor coordination. patsnap.com

Potential in Attention-Deficit Models

The potential of this compound as a therapeutic agent for attention deficits has been explored in preclinical models, particularly in rats modeling Attention-Deficit/Hyperactivity Disorder (ADHD). researchgate.netpsu.edunih.gov

Studies using Naples High Excitability (NHE) rats, a model for ADHD, have investigated the long-term effects of prepuberal subchronic this compound treatment on adult behavior, including attention. researchgate.netpsu.edunih.gov Prepuberal treatment with this compound at a lower dose reduced horizontal activity in adult NHE rats. psu.edunih.gov At a higher dose, prepuberal this compound treatment increased selective spatial attention (SSA) in adult NHE rats, an effect that persisted into adulthood. psu.edunih.gov This improvement in SSA was observed in tests such as the Olton's eight-arm radial maze, where treated NHE rats showed enhanced attention to spatial information. psu.edu These effects were specific to NHE rats and were not observed in control rats. psu.edunih.gov

The beneficial effects of this compound on attention in this model may be related to alterations in amino acid transmission in brain regions involved in attention and executive functions, such as the prefrontal cortex and striatum. psu.edunih.govplos.org

Methodological Approaches in Lp 211 Research

In vivo Behavioral Assays (e.g., Barnes Maze, Novel Object Recognition Test, Marble Burying Test, Formalin Test, Cystometric Study, Probabilistic-Delivery Task, Open Field Test)

A comprehensive array of behavioral assays has been utilized to characterize the effects of LP-211 on cognition, anxiety, repetitive behaviors, pain, and decision-making in various animal models.

Cognitive and Emotional Behaviors: In the Barnes Maze test, this compound treatment was found to improve spatial memory in MeCP2-308 female mice, a model for Rett syndrome. nih.gov Treated mice showed reduced latency and fewer errors when locating the target hole, indicating a rescue of cognitive deficits. nih.gov Similarly, in the Novel Object Recognition Test , this compound reversed memory impairments in Fmr1 KO mice, a model for Fragile X syndrome. nih.gov

Repetitive and Anxiety-Like Behaviors: The Marble Burying Test is used to assess repetitive and compulsive-like behaviors. In Fmr1 KO mice, which typically bury more marbles than wild-type animals, treatment with this compound significantly reduced this stereotypic behavior. nih.gov In the Open Field Test , while this compound did not significantly alter general locomotor activity, it showed a trend toward modifying anxiety levels in Fmr1-KO mice. nih.govnih.gov

Pain Perception: The antinociceptive properties of this compound have been evaluated using the Formalin Test for orofacial pain. The administration of this compound produced a significant analgesic effect, reducing face rubbing time during both the acute (Phase I) and inflammatory (Phase II) phases of the test. nih.govnih.gov

Decision-Making and Bladder Function: In a Probabilistic-Delivery Task , designed to assess gambling and risk-prone behavior, 5-HT7 receptor activation with this compound was shown to shift choice towards larger, albeit less likely, rewards, promoting risk-prone behavior in rats. nih.gov In the context of spinal cord injury, where urinary tract complications are common, this compound has been investigated as a potential candidate for treatment, suggesting a role in modulating bladder function, an area typically assessed via cystometric studies . nih.gov

Table 1: Summary of this compound Effects in In vivo Behavioral Assays

| Behavioral Assay | Animal Model | Observed Effect of this compound | Citation |

|---|---|---|---|

| Barnes Maze | MeCP2-308 Mice | Improved spatial memory (reduced latency and errors). | nih.gov |

| Novel Object Recognition Test | Fmr1 KO Mice | Rescued recognition memory impairment. | nih.gov |

| Marble Burying Test | Fmr1 KO Mice | Reduced repetitive/stereotypic burying behavior. | nih.gov |

| Open Field Test | Fmr1 KO Mice | Did not modify general locomotor activity; trend towards changing anxiety. | nih.gov |

| Formalin Test (Orofacial) | Male Balb-C Mice | Produced analgesic effect in both acute and late phases. | nih.gov |

| Probabilistic-Delivery Task | Rats | Promoted risk-prone behavior (preference for larger, unlikely rewards). | nih.gov |

Biochemical and Molecular Analyses (e.g., Radioligand Binding Assays, Western Blot for Protein Phosphorylation, Amino Acid Neurotransmitter Profiling, Dendritic Spine Density Analysis, Mitochondrial Function Assays)

Biochemical and molecular techniques have provided a detailed characterization of this compound's pharmacological profile and its downstream cellular effects.

Receptor Binding and Specificity: Radioligand binding assays have been fundamental in establishing the affinity and selectivity of this compound. These studies confirmed that this compound binds to the 5-HT7 receptor with high affinity (Ki = 15 nM). The compound demonstrated at least 5-fold selectivity over a range of other 5-HT receptor subtypes and 54-fold selectivity over the serotonin (B10506) transporter (SERT). nih.gov Interestingly, these assays also identified a primary metabolite, RA-7, which possesses an even higher affinity for the 5-HT7 receptor. nih.gov